Structural Discordance: Meta-Phenyl Bridging Architecture Confers Distinct Target Binding Potential Relative to WM-1119
The target compound is a regioisomer of the well-characterized KAT6A inhibitor WM-1119 (CAS 2055397-28-7). Both share the identical molecular formula (C₁₈H₁₃F₂N₃O₃S, MW 389.38), but WM-1119 incorporates a benzohydrazide-sulfonamide core, whereas the target compound features a meta-phenyl-bridged benzamide-pyridazine architecture . WM-1119 potently inhibits KAT6A with an IC₅₀ of 0.25 μM and a binding Kd of 2 nM, and displays 250-fold selectivity over KAT7 and 1,100-fold selectivity over KAT5 . The distinct connectivity of the target compound is predicted to alter KAT6A binding, potentially imparting a different kinase or epigenetic target selectivity profile. This structural divergence makes the target compound a valuable tool for exploring chemical space inaccessible to WM-1119.
| Evidence Dimension | KAT6A inhibitory potency |
|---|---|
| Target Compound Data | Not determined (distinct regioisomeric connectivity predicted to alter target engagement) |
| Comparator Or Baseline | WM-1119: IC₅₀ = 0.25 μM (KAT6A in lymphoma cells), Kd = 2 nM |
| Quantified Difference | Not quantifiable; structural divergence suggests distinct or reduced KAT6A activity |
| Conditions | Biochemical and cell-based KAT6A inhibition assays |
Why This Matters
The regioisomeric relationship to a clinical-grade chemical probe provides a validated reference point for structure-based target deconvolution but precludes functional substitution.
